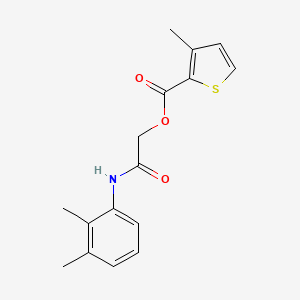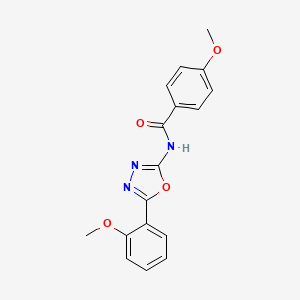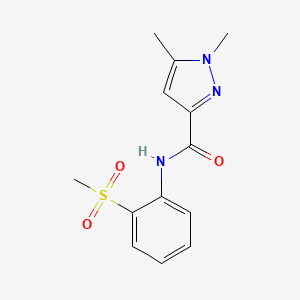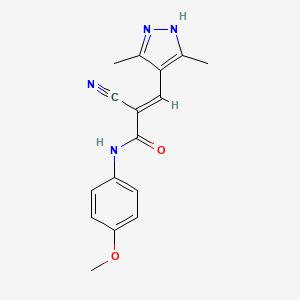![molecular formula C27H27N3O4 B2614254 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 912903-22-1](/img/structure/B2614254.png)
4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including a benzimidazole ring and a pyrrolidinone ring. Both of these structures are common in many pharmaceuticals and could suggest potential bioactivity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidinone rings are likely to contribute significantly to the compound’s overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the benzimidazole and pyrrolidinone rings, as well as the methoxy and ethyl groups, would likely influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The compound’s structural features make it a promising candidate for drug discovery. Researchers have explored its potential as an anti-inflammatory agent, an antiviral drug, or even an anticancer therapeutic. Its benzodiazole and benzimidazole moieties contribute to its bioactivity, and further studies are underway to optimize its pharmacological properties .
Antifungal Agents
Triazole derivatives, such as this compound, have demonstrated antifungal activity. Their unique structural characteristics allow them to interact with target molecules effectively. Researchers have investigated their use in formulations for fungicides and bactericides .
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The compound has served as an intermediate in the development of novel NNRTIs for treating HIV. These inhibitors play a crucial role in preventing viral replication by targeting the reverse transcriptase enzyme .
Bioactive Compounds
Due to its stability and ability to form hydrogen bonds with “privileged structures,” this compound holds promise as a bioactive agent. Researchers have explored its potential in various biological contexts, including anti-inflammatory, antiviral, and anticancer applications .
Molecular Docking Studies
Computational studies have investigated the binding interactions of this compound with specific protein targets. For instance, it has been compared to tamoxifen in terms of binding affinity. Such studies provide insights into its potential therapeutic mechanisms .
Atom-Efficient Synthetic Protocols
The compound’s synthesis involves the aza-Michael reaction, a powerful tool for creating β-aminocarbonyl derivatives. This reaction proceeds efficiently without the need for a catalyst, making it an environmentally friendly synthetic approach .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-32-21-8-5-7-20(16-21)30-18-19(15-26(30)31)27-28-24-11-3-4-12-25(24)29(27)13-14-34-23-10-6-9-22(17-23)33-2/h3-12,16-17,19H,13-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEQWEHLNUJAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2614190.png)
![N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2614191.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2614194.png)